Cas no 2090957-11-0 (2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile)

2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- AKOS026724790
- F2198-6306
- 2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
- 2-(3-oxo-5-pyridin-4-yl-1H-pyrazol-2-yl)acetonitrile
- 2090957-11-0
-
- Inchi: 1S/C10H8N4O/c11-3-6-14-10(15)7-9(13-14)8-1-4-12-5-2-8/h1-2,4-5,7,13H,6H2
- InChI Key: AJXNMMKWXGIGJJ-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CN=CC=2)NN1CC#N
Computed Properties
- Exact Mass: 200.06981089g/mol
- Monoisotopic Mass: 200.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 69Ų
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6306-2.5g |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | H179201-100mg |
2-(5-hydroxy-3-(pyridin-4-yl)-1h-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-6306-0.25g |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2198-6306-0.5g |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-6306-10g |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | H179201-500mg |
2-(5-hydroxy-3-(pyridin-4-yl)-1h-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | H179201-1g |
2-(5-hydroxy-3-(pyridin-4-yl)-1h-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F2198-6306-5g |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-6306-1g |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile |
2090957-11-0 | 95%+ | 1g |
$335.0 | 2023-09-06 |
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Additional information on 2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Comprehensive Overview of 2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2090957-11-0)
2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2090957-11-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole and pyridine moieties, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular structure, which combines a hydroxyl group and a nitrile functional group, offering versatile reactivity for synthetic modifications.
The compound's CAS number 2090957-11-0 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its systematic name, 2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, highlights the presence of a pyridine ring attached to a hydroxypyrazole scaffold, a configuration that is increasingly relevant in the design of bioactive molecules. Recent studies have explored its role as a potential intermediate in the synthesis of novel kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies.
In the context of current trends, the compound's relevance extends to AI-driven drug discovery and computational chemistry. With the rise of machine learning in molecular design, researchers are leveraging tools like molecular docking and QSAR modeling to predict the bioactivity of derivatives of 2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile. This approach aligns with the industry's shift toward precision medicine and personalized therapeutics, where compounds with tailored properties are in high demand.
Another area of interest is the compound's potential role in green chemistry initiatives. As sustainability becomes a priority, chemists are exploring eco-friendly synthetic routes for heterocyclic compounds like this one. The nitrile group in its structure offers opportunities for further functionalization under mild conditions, reducing the need for hazardous reagents. This aligns with the broader push for sustainable pharmaceutical manufacturing, a topic frequently searched by professionals in the field.
From a commercial perspective, CAS No. 2090957-11-0 is often sought after by suppliers and researchers specializing in high-value intermediates. Its applications span medicinal chemistry, agrochemical research, and material science, making it a versatile building block. The compound's stability and solubility properties are also frequently discussed in forums and publications, as these factors are critical for its practical use in laboratory settings.
In summary, 2-(5-hydroxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile represents a compelling case study in modern chemical research. Its structural features, combined with its potential applications in drug development and sustainable chemistry, make it a subject of ongoing investigation. As the scientific community continues to explore its properties, this compound is likely to remain a key player in the advancement of bioactive molecule design and innovative synthetic methodologies.
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